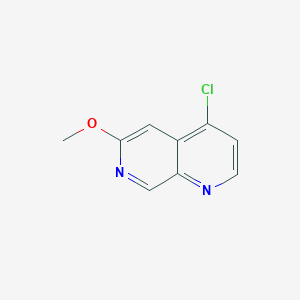

4-Chloro-6-methoxy-1,7-naphthyridine

Description

Contextualization within the Naphthyridine Chemical Class

Naphthyridines are a class of bicyclic heterocyclic organic compounds. nih.gov Structurally, they consist of two fused pyridine (B92270) rings, and are thus also known as diazanaphthalenes. There are ten possible isomers of naphthyridine, differing by the relative positions of the two nitrogen atoms in the bicyclic framework. These isomers have found extensive applications in medicinal chemistry, materials science, and coordination chemistry due to their unique electronic properties and their ability to act as ligands. mdpi.com

The various isomers of naphthyridine, such as 1,5-naphthyridine (B1222797), 1,6-naphthyridine, 1,8-naphthyridine, and the focus of this article, 1,7-naphthyridine (B1217170), each exhibit distinct chemical reactivity and biological activity profiles. This diversity stems from the different arrangements of the nitrogen atoms, which influences the electron distribution, planarity, and hydrogen bonding capabilities of the molecule. mdpi.com Consequently, derivatives of different naphthyridine isomers have been investigated for a wide array of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. mdpi.com

Significance of the 1,7-Naphthyridine Isomer in Heterocyclic Chemistry

The 1,7-naphthyridine scaffold, while historically less explored than its 1,8- and 1,5-isomers, has emerged as a privileged structure in medicinal chemistry. Its unique arrangement of nitrogen atoms imparts specific physicochemical properties that make it an attractive core for the design of targeted therapeutics. Research has demonstrated that 1,7-naphthyridine derivatives possess a broad spectrum of biological activities.

For instance, certain derivatives have been reported to exhibit potent anticholinergic, cardiotonic, diuretic, and bronchodilatory effects. Furthermore, their potential as anti-inflammatory and analgesic agents has been a subject of investigation. More recently, novel 1,7-naphthyridine derivatives have been identified as potent and highly specific inhibitors of phosphodiesterase type 5 (PDE5), an enzyme implicated in various physiological processes. nih.gov This highlights the therapeutic potential of the 1,7-naphthyridine core in diverse disease areas.

Rationale for Focused Research on 4-Chloro-6-methoxy-1,7-naphthyridine

The focused research on this compound stems primarily from its utility as a versatile chemical intermediate in the synthesis of more complex and biologically active molecules. The specific substitution pattern of this compound offers strategic advantages for medicinal chemists.

The chloro group at the 4-position serves as a reactive handle for introducing a wide variety of substituents through nucleophilic substitution reactions. This allows for the systematic modification of the naphthyridine core to explore structure-activity relationships (SAR) and optimize the pharmacological properties of the final compounds. The methoxy (B1213986) group at the 6-position, on the other hand, can influence the electronic properties of the ring system and provide a site for potential metabolic interactions or further functionalization.

This strategic combination of a reactive site (the chloro group) and a modulating group (the methoxy group) makes this compound a valuable building block for the generation of diverse chemical libraries. These libraries can then be screened for activity against various biological targets, such as protein kinases, which are often implicated in diseases like cancer. While direct biological activity of this compound itself is not extensively reported, its importance lies in its role as a key precursor to potential drug candidates.

Overview of Current Research Landscape and Gaps

The current research landscape for 1,7-naphthyridine derivatives is vibrant, with a significant focus on the development of kinase inhibitors for oncology. The 1,7-naphthyridine scaffold is being explored as a bioisosteric replacement for other heterocyclic systems in known kinase inhibitors, with the aim of improving potency, selectivity, and pharmacokinetic properties.

However, a notable gap in the publicly available scientific literature is the lack of detailed biological studies on this compound itself. While its role as a synthetic intermediate is implied in the broader context of drug discovery programs, there is a scarcity of data on its intrinsic pharmacological or toxicological profile. Further research could focus on characterizing the properties of this specific compound, which may reveal unforeseen biological activities or provide a more complete understanding of its behavior in biological systems. Additionally, while many patents allude to the use of such intermediates, detailed synthetic methodologies and the full scope of their applications are often not fully disclosed in peer-reviewed journals, representing another area where more open research would be beneficial.

Below is a data table summarizing the key chemical information for the subject compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 952059-61-9 |

| Molecular Formula | C₉H₇ClN₂O |

| Molecular Weight | 194.62 g/mol |

| Appearance | Not specified |

| Solubility | Not specified |

The following table lists examples of biologically active 1,7-naphthyridine derivatives to illustrate the therapeutic potential of this scaffold.

| Compound Name/Class | Biological Activity | Therapeutic Area |

| Novel 1,7-Naphthyridine Derivatives | Potent and specific PDE5 inhibitors | Erectile Dysfunction |

| Substituted 1,7-Naphthyridines | Anticholinergic, Cardiotonic, Diuretic, Bronchodilation | Various |

| 1,7-Naphthyridine Carboxamides | Tachykinin NK(1) receptor antagonists | Neurological Disorders |

Strategies for the Construction of the 1,7-Naphthyridine Core

The assembly of the bicyclic 1,7-naphthyridine system can be achieved through various synthetic strategies, ranging from classical cyclization reactions to modern multi-component and cycloaddition processes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cyclization Reactions (e.g., Skraup-type, Friedländer-type adaptations)

Classical condensation and cyclization reactions remain a cornerstone for the synthesis of quinoline-like heterocyclic systems, including naphthyridines.

Skraup-type Reactions: The Skraup synthesis, traditionally used for quinolines, involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org Adaptations of this reaction to aminopyridines can, in principle, yield naphthyridines. However, the regioselectivity of the cyclization is a critical factor. For instance, the reaction of 3-aminopyridine in a Skraup synthesis typically yields the 1,5-naphthyridine isomer. To direct the cyclization towards the formation of the 1,7-naphthyridine core, the more reactive position for electrophilic attack on the pyridine ring must be manipulated, for example, by introducing blocking groups.

Friedländer-type Adaptations: The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a versatile method for constructing quinoline and naphthyridine rings. connectjournals.comresearchgate.net The synthesis of 1,7-naphthyridines can be achieved by employing an appropriately substituted 3-aminopyridine-4-carbaldehyde or a related ketone as the starting material. The reaction proceeds via an initial aldol-type condensation followed by cyclodehydration to form the second pyridine ring. The scope of this reaction allows for the introduction of various substituents on the newly formed ring, depending on the choice of the active methylene compound.

| Reaction Type | Starting Materials | Key Features | Resulting Core |

| Skraup-type | Aminopyridine, Glycerol, Oxidizing Agent | Harsh conditions, potential for multiple isomers | Naphthyridine |

| Friedländer-type | 2-Amino-pyridine-carbaldehyde/ketone, Active Methylene Compound | Milder conditions, good control over substitution | Substituted Naphthyridine |

Inter- and Intramolecular Cycloaddition Processes (e.g., Aza-Diels-Alder)

Cycloaddition reactions provide a powerful and often stereocontrolled approach to the synthesis of heterocyclic systems. The aza-Diels-Alder reaction, in which one or more carbon atoms in the diene or dienophile are replaced by nitrogen, is particularly relevant for the construction of nitrogen-containing six-membered rings. researchgate.netwikipedia.org

In the context of 1,7-naphthyridine synthesis, an intramolecular aza-Diels-Alder reaction could be envisioned where a suitably functionalized pyridine derivative bearing both a diene and a dienophile moiety undergoes thermal or Lewis acid-catalyzed cyclization. Alternatively, an intermolecular approach could involve the reaction of a pyridine-fused diene with an imine or a related nitrogen-containing dienophile. These methods offer the potential for high stereoselectivity and the construction of complex polycyclic systems incorporating the 1,7-naphthyridine core.

Multi-component Reaction Approaches (e.g., Ugi-3CR, "on-water" reactions)

Multi-component reactions (MCRs) have emerged as highly efficient tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity.

Several MCRs have been developed for the synthesis of various naphthyridine isomers. For instance, a three-component reaction forming dihydro-2,7-naphthyridine-1-ones has been reported, which can be subsequently oxidized to the corresponding naphthyridones. diva-portal.org While specific MCRs leading directly to the this compound scaffold are not extensively documented, the principles of MCRs can be applied to design novel synthetic routes. For example, a reaction involving a substituted aminopyridine, an aldehyde, and a third component with appropriate functionality could potentially be developed to construct the desired 1,7-naphthyridine core in a convergent manner. The use of environmentally benign solvents, such as water ("on-water" reactions), can further enhance the green credentials of these synthetic strategies.

Regioselective Functionalization and Halogenation Techniques

Once the 1,7-naphthyridine core is constructed, regioselective functionalization is crucial for the introduction of the desired chloro and methoxy substituents at the 4- and 6-positions, respectively.

Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic compounds. wikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho-position.

In the context of a 6-methoxy-1,7-naphthyridine, the methoxy group itself can act as a DMG, potentially directing lithiation to the C-5 position. However, the nitrogen atoms in the naphthyridine ring also have a strong directing effect. The interplay of these directing groups would need to be carefully considered to achieve the desired regioselectivity. Alternatively, a directing group could be temporarily installed at a specific position to guide metalation to the desired site, followed by its subsequent removal. Once the aryllithium species is formed at the desired position, it can be quenched with a suitable electrophile to introduce a variety of functional groups.

| Directing Group | Position of Metalation | Subsequent Functionalization |

| Methoxy (-OCH3) | Potentially C-5 | Introduction of various electrophiles |

| Halogen (-Cl, -Br) | Halogen-metal exchange | Cross-coupling reactions |

| Amide (-CONR2) | ortho to the amide | Versatile functionalization |

Halogenation Procedures (e.g., Chlorination)

The introduction of a chlorine atom at the C-4 position of the 1,7-naphthyridine ring is a key step in the synthesis of the target molecule. This is typically achieved through the chlorination of a precursor bearing a hydroxyl group or a related activating group at the C-4 position.

A common strategy involves the synthesis of a 1,7-naphthyridin-4-one intermediate, which can then be converted to the 4-chloro derivative using a variety of chlorinating agents. Reagents such as phosphorus oxychloride (POCl₃), often in the presence of a base or as a neat reagent at elevated temperatures, are widely used for this transformation. Other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride can also be employed. The reactivity of the naphthyridinone and the choice of reaction conditions are critical to ensure a high yield of the desired 4-chloro-1,7-naphthyridine without undesired side reactions. Regioselective halogenation of the unsubstituted 1,7-naphthyridine ring is more challenging and often leads to a mixture of products. Therefore, the strategy of constructing the ring with a C-4 oxygen functionality that can be readily converted to a chloro group is generally preferred.

Advanced Synthetic Methodologies for this compound and Analogues

The 1,7-naphthyridine framework is a significant heterocyclic scaffold in medicinal chemistry. The development of efficient and sustainable synthetic routes to access functionalized derivatives, such as this compound, is a key area of research. This article focuses on advanced methodologies for the introduction and manipulation of the methoxy group and the application of green chemistry principles to the synthesis of the naphthyridine core.

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

4-chloro-6-methoxy-1,7-naphthyridine |

InChI |

InChI=1S/C9H7ClN2O/c1-13-9-4-6-7(10)2-3-11-8(6)5-12-9/h2-5H,1H3 |

InChI Key |

GNZAJNWAVRMJSU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=N1)Cl |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Derivatization Pathways of 4 Chloro 6 Methoxy 1,7 Naphthyridine

Nucleophilic Substitution Reactions

The 1,7-naphthyridine (B1217170) ring system, being electron-deficient due to the presence of two nitrogen atoms, is generally activated towards nucleophilic attack. The reactivity of 4-Chloro-6-methoxy-1,7-naphthyridine in nucleophilic substitution reactions is primarily centered on the displacement of the halogen atom at the C4 position.

The chlorine atom at the C4 position of the 1,7-naphthyridine ring is particularly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is analogous to that observed in 2- and 4-chloropyridines, where the ring nitrogen atom can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. thno.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion to restore aromaticity. acs.orgdigitallibrary.co.in

Common nucleophiles used for this displacement include amines, alcohols, and thiols. For instance, the reaction with various primary and secondary amines can be employed to synthesize a library of 4-amino-6-methoxy-1,7-naphthyridine derivatives. These reactions are typically carried out by heating the substrate with the amine, sometimes in the presence of a base to neutralize the HCl generated. thno.org The general scheme for this amination is presented below.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) with Amines Reaction conditions are generalized based on analogous reactions with chloropyridines and chloroquinolines.

| Nucleophile (Amine) | Product | Typical Conditions |

| Ammonia | 4-Amino-6-methoxy-1,7-naphthyridine | Aqueous or alcoholic ammonia, heat |

| Primary Amine (R-NH₂) | 4-(Alkyl/Aryl)amino-6-methoxy-1,7-naphthyridine | Heat in a suitable solvent (e.g., ethanol, DMSO) |

| Secondary Amine (R₂NH) | 4-(Dialkyl/Diaryl)amino-6-methoxy-1,7-naphthyridine | Heat, often with a non-nucleophilic base |

The methoxy (B1213986) group at the C6 position is generally less reactive towards nucleophilic substitution than the chloro group at the C4 position. Aryl methyl ethers are typically cleaved under harsh acidic conditions (e.g., HBr or BBr₃) rather than by direct nucleophilic displacement of the methoxy group itself. In strongly basic conditions, the methoxy group is generally stable. However, under specific, forcing conditions or with particularly strong nucleophiles, displacement could theoretically occur, though this is not a common or synthetically useful pathway for this class of compounds. The primary site of nucleophilic attack remains the activated C4 position.

Electrophilic Aromatic Substitution Reactions

The electron-deficient nature of the 1,7-naphthyridine ring makes it inherently resistant to electrophilic aromatic substitution (EAS). The ring nitrogens are basic and will typically coordinate with the electrophile or the acidic catalyst, further deactivating the ring system. However, the presence of the strongly activating methoxy group at C6 can overcome this inherent deactivation to some extent and direct the substitution to specific positions.

The directing effects of the substituents on the this compound ring are as follows:

6-Methoxy group (-OCH₃): This is a powerful activating group and directs electrophiles to the ortho (C5) and para (C3) positions due to its positive mesomeric (+M) effect.

4-Chloro group (-Cl): This is a deactivating group due to its negative inductive (-I) effect but is an ortho, para-director due to its positive mesomeric (+M) effect. It directs to the C3, C5, and C2 positions.

The activating effect of the methoxy group is dominant. Therefore, electrophilic substitution is most likely to occur at the positions activated by the methoxy group, primarily C3 and C5. thno.org

Nitration of the 1,7-naphthyridine core requires careful consideration of reaction conditions to avoid N-oxidation and decomposition. For substituted 1,7-naphthyridines, the presence of an activating group facilitates the reaction. thieme-connect.de For this compound, nitration would be expected to yield a mixture of 3-nitro and 5-nitro derivatives. The exact ratio would depend on the steric hindrance posed by the adjacent chloro group at C4, potentially favoring substitution at the C3 position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reaction | Predicted Major Product(s) | Rationale |

| Nitration (HNO₃/H₂SO₄) | 3-Nitro-4-chloro-6-methoxy-1,7-naphthyridine | The methoxy group is a strong ortho, para-director, activating the C3 and C5 positions. The C3 position is sterically less hindered. |

| Bromination (Br₂/FeBr₃) | 3-Bromo-4-chloro-6-methoxy-1,7-naphthyridine | Similar to nitration, the reaction is directed by the activating methoxy group. |

| Friedel-Crafts Acylation | Low reactivity expected | The naphthyridine ring is strongly deactivated, and the nitrogen atoms can complex with the Lewis acid catalyst, inhibiting the reaction. |

Halogenation, such as bromination or chlorination, is also directed by the activating methoxy group. Studies on 1,7-naphthyridine itself show that bromination can occur at the 3- and 5-positions. thno.org With the powerful directing influence of the methoxy group in this compound, substitution at these positions becomes more facile. Friedel-Crafts reactions (acylation and alkylation) are generally not successful on highly deactivated heterocyclic systems like naphthyridines.

Cross-Coupling Reactions

The chlorine atom at the C4 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization of the 1,7-naphthyridine core.

Suzuki-Miyaura coupling is a prominent example. Research has demonstrated that ethyl 4-chloro-1,7-naphthyridine-2-carboxylate readily undergoes Suzuki coupling with various arylboronic acids at the C4 position. thno.org This indicates that this compound would be an excellent substrate for similar transformations, enabling the introduction of a wide range of aryl and heteroaryl substituents at this position.

Other palladium-catalyzed reactions such as Buchwald-Hartwig amination (for C-N bond formation), Sonogashira coupling (for C-C alkyne bond formation), and Heck reaction (for C-C alkene bond formation) are also expected to be feasible at the C4 position. thieme-connect.denih.gov These reactions significantly expand the synthetic utility of the title compound, providing access to complex molecular architectures.

Table 3: Representative Suzuki-Miyaura Cross-Coupling Reaction Reaction conditions are based on the successful coupling of a similar substrate, ethyl 4-chloro-1,7-naphthyridine-2-carboxylate. thno.org

| Coupling Partner (Boronic Acid) | Catalyst / Ligand | Base | Solvent | Product |

| Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 4-Aryl-6-methoxy-1,7-naphthyridine |

| Heteroarylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 4-Heteroaryl-6-methoxy-1,7-naphthyridine |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples an organoboron species with an organic halide or triflate. wikipedia.org For this compound, the electron-deficient nature of the naphthyridine ring system activates the C4-chloro substituent towards oxidative addition to a palladium(0) catalyst, which is the rate-determining step of the catalytic cycle. libretexts.org

The reaction is widely used to synthesize aryl-, heteroaryl-, or vinyl-substituted 1,7-naphthyridines. A typical reaction involves the chloro-naphthyridine, a boronic acid or its ester, a palladium catalyst, a ligand, and a base in a suitable solvent. The choice of catalyst, ligand, and base is crucial for achieving high yields, particularly with less reactive chloro-heteroarenes. researchgate.netsumitomo-chem.co.jpnih.gov Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands (e.g., those from the Buchwald or Fu groups), have proven effective for the coupling of challenging chloro-heterocyclic substrates. researchgate.netnih.gov

A study on the related 8-chloro-1,7-naphthyridine (B76041) scaffold demonstrated successful Suzuki-Miyaura coupling, highlighting the feasibility of this transformation on the 1,7-naphthyridine core. researchgate.net For chloro-heterocycles in general, the reactivity order is typically I > Br > Cl, making the coupling of chlorides more demanding. libretexts.org However, the electronic properties of the naphthyridine ring facilitate this transformation at the C4 position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Chlorides

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 |

| Pd2(dba)3 | XPhos | K2CO3 | Dioxane | 80-110 |

| Pd(PPh3)4 | - | Na2CO3 | DME/H2O | 90 |

| XPhos Pd G3 | - | K3PO4 | t-Amyl alcohol | 110 |

Stille Coupling

The Stille coupling reaction provides another powerful method for C-C bond formation by coupling an organotin compound with an organic halide, catalyzed by palladium. organic-chemistry.orglibretexts.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture and their tolerance of a wide array of functional groups. libretexts.orgnrochemistry.com However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org

The mechanism involves oxidative addition of the chloro-naphthyridine to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. nrochemistry.com Similar to the Suzuki-Miyaura reaction, the coupling of aryl chlorides in a Stille reaction often requires more forcing conditions or specialized catalyst systems compared to aryl bromides or iodides. harvard.edu The use of sterically hindered, electron-rich phosphine ligands can significantly accelerate the coupling process. harvard.edu Furthermore, additives such as copper(I) iodide (CuI) can enhance the reaction rate, likely by facilitating the transmetalation step. harvard.edu

While specific examples for this compound are not prevalent in the literature, the reaction has been successfully applied to other chloro-heterocyclic systems, including the synthesis of 1,5-naphthyridine (B1222797) rings, indicating its applicability to this substrate. nih.gov

Table 2: Common Catalysts and Conditions for Stille Coupling

| Catalyst | Ligand | Additive | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh3)4 | - | None or CuI | Toluene, Dioxane, or DMF | 80-110 |

| Pd2(dba)3 | P(t-Bu)3 or AsPh3 | None or CuI | THF or Dioxane | 60-100 |

| Pd(OAc)2 | (2-furyl)3P | None | DMF or NMP | RT-100 |

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki and Stille reactions, the C4-chloro group of this compound is amenable to a variety of other palladium-catalyzed transformations.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org It has largely replaced harsher classical methods for the synthesis of arylamines. wikipedia.org The reaction typically employs a palladium catalyst with a specialized, bulky phosphine ligand and a strong base, such as sodium tert-butoxide. organic-chemistry.orgtcichemicals.com Given its broad applicability to heteroaryl chlorides, this method can be used to introduce a wide range of primary and secondary amines at the C4 position of the 1,7-naphthyridine scaffold, providing access to a diverse library of 4-amino-1,7-naphthyridine derivatives. The reaction has been successfully applied to other chloronaphthyridine isomers, demonstrating its utility. nih.gov

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides to form C(sp²)-C(sp) bonds, yielding substituted alkynes. libretexts.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org This transformation would allow for the introduction of various alkynyl moieties at the C4 position, which are valuable intermediates for further synthetic manipulations.

Heck Reaction: The Heck reaction forms a C-C bond between an aryl halide and an alkene. This reaction would enable the introduction of vinyl groups at the C4 position of the naphthyridine ring.

Oxidation and Reduction Transformations

The 1,7-naphthyridine ring system can undergo various oxidation and reduction reactions, affecting both the heterocyclic core and its substituents.

The nitrogen atoms in the 1,7-naphthyridine ring are susceptible to oxidation, typically forming N-oxides. The two nitrogen atoms, N1 and N7, are in distinct electronic environments, which can lead to regioselectivity in the oxidation reaction. N-oxidation is commonly achieved using peracids such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov

The formation of N-oxides significantly alters the electronic properties of the ring, making it more electron-deficient. This can activate adjacent positions for nucleophilic attack. Furthermore, 1,7-naphthyridine 1-oxides have been investigated as a novel class of potent and selective inhibitors of p38 MAP kinase, indicating that the N-oxide functionality itself can be crucial for biological activity. Studies on 3-substituted pyridines have shown that N-oxidation is a general metabolic route, influenced by the electronic nature of the substituent. sci-hub.st The N-oxide group can also serve as a bioisosteric replacement for other hydrogen bond acceptors in drug design.

The 1,7-naphthyridine ring can be reduced under various conditions to yield tetrahydro- or decahydro-naphthyridines. Catalytic hydrogenation is a common method for this transformation. For instance, the reduction of the parent 1,7-naphthyridine over a palladium on carbon (Pd/C) catalyst has been shown to produce a mixture of 1,2,3,4-tetrahydro-1,7-naphthyridine (B80053) and 5,6,7,8-tetrahydro-1,7-naphthyridine. More forcing conditions, such as using sodium in ethanol, can lead to the fully saturated decahydro-1,7-naphthyridine.

In the case of this compound, catalytic hydrogenation presents two potential outcomes: reduction of the heterocyclic rings or reductive dehalogenation of the C4-chloro group. The choice of catalyst, solvent, and reaction conditions can influence the selectivity of the process. For example, certain ruthenium catalysts have shown high activity for the hydrogenation of nitroarenes without affecting chloro-substituents. rsc.org Conversely, Pd/C is often used for hydrodehalogenation, suggesting that removal of the chlorine atom is a likely outcome under these conditions.

Functional Group Interconversions on the Naphthyridine Scaffold

Beyond cross-coupling reactions, the substituents on the this compound scaffold can be modified through various functional group interconversions.

Nucleophilic Aromatic Substitution (SNAr): The C4-chloro group is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fused pyridine (B92270) rings makes the C4 position electrophilic and thus prone to attack by nucleophiles. This allows for the direct displacement of the chloride by a range of nucleophiles, including amines, alkoxides, and thiolates, without the need for a metal catalyst. nih.govresearchgate.netnih.gov This pathway provides a complementary method to the Buchwald-Hartwig amination for synthesizing 4-amino and 4-alkoxy derivatives. Successful SNAr reactions have been reported on various chloronaphthyridine isomers, such as the amination of 4-chloro-1,5-naphthyridines. nih.gov

Ether Cleavage: The 6-methoxy group can be cleaved to reveal the corresponding 6-hydroxy-1,7-naphthyridine derivative. This transformation is a common functional group interconversion in medicinal chemistry to explore the effect of a hydrogen-bond-donating phenol (B47542) group. Standard reagents for aryl methyl ether cleavage include strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr) at elevated temperatures. nih.govcommonorganicchemistry.commdma.chlibretexts.org BBr₃ is often preferred as it allows the reaction to proceed under milder conditions. nih.govcommonorganicchemistry.com The resulting hydroxyl group can then be used for further functionalization, such as O-alkylation or conversion to a triflate for subsequent cross-coupling reactions.

Modification of Existing Side Chains

The primary sites for modification on this compound are the chloro and methoxy substituents. The chlorine atom at the C4 position is particularly susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of functional groups.

Palladium-catalyzed cross-coupling reactions are a powerful tool for creating carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination have been successfully applied to similar heterocyclic systems, suggesting their applicability to this compound for the introduction of aryl, vinyl, alkynyl, and amino moieties, respectively. organic-chemistry.orgwikipedia.orgnih.govresearchgate.netacs.org

The Suzuki-Miyaura coupling, for instance, would involve the reaction of this compound with an organoboron compound in the presence of a palladium catalyst and a base to yield 4-aryl- or 4-vinyl-6-methoxy-1,7-naphthyridine derivatives. researchgate.net Similarly, the Heck reaction allows for the introduction of vinyl groups, organic-chemistry.orgmdpi.com and the Sonogashira reaction facilitates the formation of a carbon-carbon bond with a terminal alkyne. wikipedia.orglibretexts.org The Buchwald-Hartwig amination provides a route to synthesize 4-amino-6-methoxy-1,7-naphthyridine derivatives by reacting the chloro-substituted parent compound with various amines. researchgate.net

While the methoxy group at the C6 position is generally less reactive than the chloro group, it can undergo demethylation to yield the corresponding 6-hydroxy-1,7-naphthyridine derivative. This hydroxyl group can then be further functionalized, for example, through etherification or esterification, to introduce a different set of side chains.

Below is a table summarizing potential palladium-catalyzed cross-coupling reactions for the modification of the 4-chloro substituent.

| Reaction Name | Coupling Partner | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | 4-Aryl/Vinyl-6-methoxy-1,7-naphthyridine |

| Heck Reaction | Alkene | 4-Vinyl-6-methoxy-1,7-naphthyridine |

| Sonogashira Coupling | Terminal Alkyne | 4-Alkynyl-6-methoxy-1,7-naphthyridine |

| Buchwald-Hartwig Amination | Amine | 4-Amino-6-methoxy-1,7-naphthyridine |

Reactions with Carbonyl Derivatives

The derivatization of this compound can also be achieved through reactions involving carbonyl compounds. A key strategy involves the initial conversion of the 4-chloro group to a more reactive functional group, such as a hydrazine (B178648). The resulting 4-hydrazinyl-6-methoxy-1,7-naphthyridine is a versatile intermediate that can readily undergo condensation reactions with a variety of aldehydes and ketones. researchgate.netnih.govresearchgate.net

This condensation reaction between the hydrazinyl derivative and a carbonyl compound typically proceeds under mild acidic or basic conditions to form the corresponding hydrazone. researchgate.net The diversity of commercially available aldehydes and ketones allows for the synthesis of a large library of 4-(substituted-hydrazono)-6-methoxy-1,7-naphthyridine derivatives with varied steric and electronic properties.

The general reaction scheme for the formation of hydrazones is depicted below:

Step 1: Synthesis of the Hydrazinyl Intermediate this compound reacts with hydrazine hydrate (B1144303) to yield 4-hydrazinyl-6-methoxy-1,7-naphthyridine.

Step 2: Condensation with a Carbonyl Compound The 4-hydrazinyl-6-methoxy-1,7-naphthyridine is then reacted with an aldehyde or a ketone (R1-C(=O)-R2) to form the corresponding hydrazone derivative.

The table below provides examples of potential hydrazone derivatives that could be synthesized from the reaction of 4-hydrazinyl-6-methoxy-1,7-naphthyridine with various carbonyl compounds.

| Carbonyl Compound | R1 | R2 | Product Name |

| Benzaldehyde | Phenyl | H | (E)-6-methoxy-4-(2-benzylidenehydrazinyl)-1,7-naphthyridine |

| Acetone | Methyl | Methyl | 6-methoxy-4-(2-isopropylidenehydrazinyl)-1,7-naphthyridine |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | H | (E)-6-methoxy-4-(2-(4-methoxybenzylidene)hydrazinyl)-1,7-naphthyridine |

| Cyclohexanone | \multicolumn{2}{c}{-(CH2)5-} | 6-methoxy-4-(2-cyclohexylidenehydrazinyl)-1,7-naphthyridine |

These derivatization pathways highlight the chemical versatility of this compound as a scaffold for the synthesis of a wide range of novel compounds with potential applications in various fields of chemical and pharmaceutical research.

Spectroscopic and Analytical Data for this compound Not Publicly Available

A thorough search of scientific literature and chemical databases has revealed a lack of publicly available, detailed spectroscopic and analytical characterization data for the chemical compound this compound. While the synthesis and properties of various naphthyridine derivatives have been documented, specific experimental data required to fully detail the spectroscopic profile of this particular compound could not be located in the public domain.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) of this compound that adheres to the requested outline and quality standards. The generation of such an article would require access to primary research data from the synthesis and characterization of this compound, which is not currently accessible through the conducted searches.

Further research in specialized chemical sourcing databases or direct contact with chemical suppliers who list this compound may be necessary to obtain the specific analytical data required for a comprehensive spectroscopic characterization.

Spectroscopic and Analytical Characterization Methodologies for Naphthyridine Compounds

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique in chemistry used to determine the elemental composition of a compound. This method provides the percentage of each element present, which is then compared against the theoretical values calculated from the compound's molecular formula. This comparison is crucial for verifying the purity and confirming the empirical formula of a newly synthesized compound. For naphthyridine derivatives such as 4-Chloro-6-methoxy-1,7-naphthyridine, elemental analysis serves as a critical checkpoint in its characterization, ensuring the compound has been synthesized as intended.

The process of elemental analysis typically involves high-temperature combustion of a small, precisely weighed sample of the compound. The resulting combustion gases, such as carbon dioxide, water vapor, and nitrogen, are collected and measured to determine the amount of each respective element. The percentage of chlorine is often determined through methods such as titration or ion chromatography after the initial combustion.

The comparison between the calculated and experimentally determined percentages for each element is a key indicator of the sample's purity. A close correlation between these values, typically within a narrow margin of ±0.4%, is generally accepted as confirmation of the compound's elemental composition and, by extension, its identity and purity.

Below is a table detailing the calculated elemental composition for this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 55.55 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 3.63 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 18.21 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.40 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.22 |

| Total | 194.62 | 100.00 |

Computational and Theoretical Studies in Naphthyridine Research

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure of molecules. researchgate.netresearchgate.net For 4-Chloro-6-methoxy-1,7-naphthyridine, DFT can be employed to compute a range of electronic properties that govern its reactivity and intermolecular interactions. These calculations provide a foundational understanding of the molecule's behavior at a subatomic level. ias.ac.in

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. rsc.orgbohrium.com A smaller gap suggests higher reactivity, which can be correlated with biological activity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Indicates the ability to accept electrons. nih.gov |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. rsc.org |

| Dipole Moment | 2.5 D | Influences solubility and binding interactions. |

Note: The values in this table are representative and intended for illustrative purposes.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, such as molecular dynamics (MD), offer a dynamic perspective on the behavior of this compound in a biological environment. mdpi.com These simulations can model the compound's interactions with solvent molecules and its conformational flexibility over time.

MD simulations can reveal the preferred orientation of the methoxy (B1213986) group and the potential for rotation around its bond to the naphthyridine ring. This conformational freedom can be important for fitting into a biological target's binding site. Furthermore, simulations in an aqueous solution can predict the compound's solvation properties and how it might partition between aqueous and lipid environments, which is a critical aspect of its pharmacokinetic profile.

Theoretical Exploration of Structure-Activity Relationships (SAR)

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, and computational methods provide a theoretical framework for understanding these relationships. For this compound, SAR studies would investigate how modifications to its structure affect its biological activity. rsc.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical properties with inhibitory activity. bohrium.comnih.govnih.gov

Theoretical SAR exploration for this compound would focus on three key positions:

The Chloro Group at Position 4: This group is a potential site for modification. Replacing the chlorine with other halogens or with hydrogen-bond donating or accepting groups could significantly alter binding affinity. The electron-withdrawing nature of chlorine also influences the reactivity of the naphthyridine ring.

The Methoxy Group at Position 6: The size and electronics of this group can be varied. Replacing it with larger alkoxy groups could probe the steric limits of a target's binding pocket, while changing it to a hydroxyl group would introduce a hydrogen-bond donor.

The Naphthyridine Core: While less commonly modified, substitutions on the available carbon atoms of the naphthyridine rings could be explored to enhance properties like solubility or to introduce additional interaction points with a target.

Table 2: Theoretical SAR Insights for this compound Derivatives

| Position of Modification | Proposed Modification | Predicted Impact on Activity | Rationale |

| 4-Chloro | Replacement with -NH2 | Potential increase | Introduction of a hydrogen bond donor. |

| 4-Chloro | Replacement with -F | Potential increase | Altered electronic profile and potential for halogen bonding. |

| 6-Methoxy | Replacement with -OH | Potential increase/decrease | Introduction of H-bond donor, but potential metabolic liability. |

| 6-Methoxy | Replacement with -OCF3 | Potential increase | Enhanced metabolic stability and altered electronics. |

Computational Prediction of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for predicting the mechanisms of chemical reactions. nih.gov For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) at the 4-position, where the chlorine atom is displaced by a nucleophile. nih.govacs.org

Theoretical calculations can be used to model the reaction pathway of an SNAr reaction on this substrate. By calculating the energies of the reactants, intermediates (such as the Meisenheimer complex), transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the prediction of reaction rates and the determination of the most favorable reaction pathway. Such studies can guide the synthesis of new derivatives by predicting which nucleophiles will react most efficiently.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies can be used to hypothesize its binding mode within the active site of a relevant biological target, such as a protein kinase. malayajournal.orgnih.gov Naphthyridine scaffolds are known to be present in many kinase inhibitors. nih.gov

In a typical docking simulation, the this compound molecule would be placed into the ATP-binding site of a kinase. The program would then explore various conformations and orientations of the ligand, scoring them based on their predicted binding affinity.

The results of a docking study can reveal key intermolecular interactions:

Hydrogen Bonds: The nitrogen atoms of the 1,7-naphthyridine (B1217170) core are likely to act as hydrogen bond acceptors, interacting with backbone amide protons in the hinge region of the kinase.

Hydrophobic Interactions: The aromatic naphthyridine ring system can form favorable hydrophobic and π-π stacking interactions with aromatic amino acid residues in the active site.

Halogen Bonding: The chlorine atom at the 4-position may participate in halogen bonding with electron-rich atoms like oxygen or sulfur in the protein.

Van der Waals Interactions: The methoxy group at the 6-position can engage in van der Waals interactions within a hydrophobic pocket of the active site.

Table 3: Hypothetical Molecular Docking Interactions of this compound with a Protein Kinase Active Site

| Ligand Moiety | Protein Residue (Example) | Type of Interaction |

| N1 of Naphthyridine | Cysteine (backbone NH) | Hydrogen Bond |

| N7 of Naphthyridine | Alanine (backbone NH) | Hydrogen Bond |

| Naphthyridine Rings | Phenylalanine | π-π Stacking |

| 4-Chloro Group | Methionine (Sulfur) | Halogen Bond/Hydrophobic |

| 6-Methoxy Group | Leucine, Valine | Van der Waals/Hydrophobic |

These computational and theoretical approaches provide a powerful lens through which to understand and predict the chemical and biological properties of this compound, guiding its potential development as a pharmacologically active agent.

Advanced Applications and Role in Specialized Chemical Contexts

4-Chloro-6-methoxy-1,7-naphthyridine as a Synthetic Intermediate for Complex Molecules

The 1,7-naphthyridine (B1217170) core is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in the structure of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecules that can inhibit specific kinases is a major focus of modern drug discovery.

The compound this compound is a highly valuable intermediate in the synthesis of these complex, biologically active molecules. Its utility stems from the reactivity of the chloro and methoxy (B1213986) groups at key positions on the naphthyridine ring system. The chlorine atom at the 4-position is a particularly useful functional handle. As a good leaving group, it facilitates nucleophilic aromatic substitution reactions. This allows for the straightforward introduction of a wide variety of amine-containing side chains, a common feature in many kinase inhibitors that are designed to interact with the ATP-binding site of the enzyme.

The methoxy group at the 6-position also plays a significant role. It can modulate the electronic properties and solubility of the molecule and can be a site for further chemical modification. For instance, it can be demethylated to a hydroxyl group, which can then be used for further functionalization or to form crucial hydrogen bonds with the target protein.

The strategic placement of these two functional groups on the 1,7-naphthyridine core makes this compound a versatile precursor for generating large libraries of diverse compounds. This diversity is essential in the early stages of drug discovery for identifying molecules with the desired potency, selectivity, and pharmacokinetic properties. The synthesis of 6-substituted-4-anilino- ntu.edu.twnih.gov-naphthyridine-3-carbonitriles as inhibitors of Tpl2 kinase, for example, highlights the importance of this scaffold in developing treatments for inflammatory diseases like rheumatoid arthritis.

Table 1: Key Reactions Utilizing this compound

| Reaction Type | Reagent/Catalyst | Position of Modification | Resulting Functional Group | Application in Synthesis |

| Nucleophilic Aromatic Substitution | Amines | C4 | Substituted Amino | Introduction of kinase-binding moieties |

| Suzuki Coupling | Boronic Acids / Pd catalyst | C4 | Aryl/Heteroaryl | Creation of C-C bonds for scaffold extension |

| Buchwald-Hartwig Amination | Amines / Pd catalyst | C4 | Substituted Amino | Formation of C-N bonds |

| Demethylation | BBr₃ or HBr | C6 | Hydroxyl | Introduction of a hydrogen-bonding group |

Ligand Design and Coordination Chemistry (General for naphthyridines)

Naphthyridines, as a class of heterocyclic compounds, are excellent ligands in coordination chemistry. nih.gov Their defining feature is the presence of two nitrogen atoms within the fused aromatic ring system, which can act as Lewis basic sites to coordinate with metal ions. The geometry of the naphthyridine isomers dictates how they can bind to a metal center. For instance, in 1,8-naphthyridine, the nitrogen atoms are positioned in a "pincer-like" arrangement, making them well-suited to chelate a single metal ion. escholarship.org This chelation effect leads to the formation of stable, well-defined metal complexes.

The rigid and planar structure of the naphthyridine scaffold is another advantageous feature in ligand design. This rigidity helps to control the geometry of the resulting metal complex, which is crucial for applications in catalysis, where the spatial arrangement of reactants around the metal center can determine the outcome of a reaction. The electronic properties of the naphthyridine ligand can also be fine-tuned by introducing various substituents onto the ring system, which in turn influences the properties of the metal complex, such as its redox potential and catalytic activity. ntu.edu.tw

Naphthyridine-based ligands have been used to create a wide variety of coordination complexes with transition metals, lanthanides, and actinides. nih.gov These complexes have been investigated for a range of applications, including:

Catalysis: Naphthyridine-metal complexes have shown activity in various catalytic transformations, such as transfer hydrogenation. ntu.edu.tw

Supramolecular Chemistry: The defined coordination geometry of naphthyridines makes them excellent building blocks for the self-assembly of complex supramolecular architectures, such as helicates and grids. acs.org

Bioinorganic Chemistry: Naphthyridine-based ligands have been used to model the active sites of metalloenzymes and to develop metal-based therapeutic agents.

Research in Materials Science (General for naphthyridines)

The unique photophysical and electronic properties of naphthyridines have made them attractive building blocks for the development of novel organic materials. researchgate.net Their planar, electron-deficient aromatic structure facilitates π-π stacking interactions, which are essential for charge transport in organic semiconductors. This has led to their incorporation into materials for a variety of electronic applications.

One of the most promising areas of research is in organic light-emitting diodes (OLEDs). researchgate.net Naphthyridine derivatives have been used as electron-transporting materials and as fluorescent emitters in OLED devices. Their high thermal stability and ability to form stable amorphous films are also beneficial for device longevity and performance. By modifying the substituents on the naphthyridine core, the emission color and efficiency of the OLED can be tuned.

Naphthyridine-based compounds are also being explored as organic semiconductors for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net The ability to systematically modify the molecular structure of naphthyridines allows for the fine-tuning of their energy levels (HOMO and LUMO) to match the requirements of these devices for efficient charge injection, transport, and separation. The development of conjugated polymers incorporating the indolo-naphthyridine-dione thiophene chromophore has demonstrated high n-type mobility, which is crucial for the advancement of organic electronics. acs.org

Table 2: Applications of Naphthyridines in Materials Science

| Application Area | Key Property of Naphthyridine | Example of Material Type |

| Organic Light-Emitting Diodes (OLEDs) | Electron-deficient nature, high fluorescence quantum yield | Electron-transport materials, blue/green/yellow emitters |

| Organic Field-Effect Transistors (OFETs) | Planarity, ability to self-assemble | n-type organic semiconductors |

| Organic Photovoltaics (OPVs) | Tunable energy levels, good charge transport | Electron acceptor materials |

| Sensors | Ability to interact with analytes, changes in fluorescence | Chemosensors for ions and small molecules |

Exploration in Agrochemical and Industrial Applications (General for naphthyridines)

The biological activity of naphthyridine derivatives extends beyond medicinal chemistry into the realm of agrochemicals. nih.gov The historical success of nalidixic acid as an antibacterial agent has spurred research into the antimicrobial properties of other naphthyridine compounds. mdpi.com This has led to the discovery of derivatives with potent activity against a range of plant pathogens, including bacteria and fungi. nih.govirjet.net

The mechanism of action of many antimicrobial naphthyridines involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication. mdpi.com This mode of action is often different from that of existing agrochemical fungicides and bactericides, which can be beneficial in managing the development of resistance in pathogen populations.

In addition to their antimicrobial properties, some naphthyridine derivatives have been investigated for other agrochemical applications:

Herbicides: Certain naphthyridines have shown herbicidal activity, although this is a less explored area.

Insecticides and Nematicides: There are reports of naphthyridine compounds being patented as insecticides and nematocides. irjet.net

Plant Growth Regulators: Some derivatives have been patented as new-generation plant growth regulators. irjet.net

Industrially, the applications of naphthyridines are still emerging but are closely tied to their use as ligands in catalysis. The development of efficient and selective catalysts is a major goal in the chemical industry for the sustainable production of fine chemicals, polymers, and pharmaceuticals. The tunability and stability of naphthyridine-metal complexes make them promising candidates for a variety of industrial catalytic processes.

Emerging Trends and Future Research Directions

Development of Novel Naphthyridine Scaffolds with Enhanced Selectivity

A primary objective in drug design is to achieve high selectivity for the intended biological target to maximize efficacy and minimize off-target effects. Future research will focus on the rational design of novel naphthyridine scaffolds that can offer enhanced selectivity for specific enzyme isoforms or receptor subtypes. This can be achieved through several strategies:

Scaffold Hopping and Isosteric Replacement: Researchers are actively exploring alternative heterocyclic systems that mimic the spatial and electronic properties of the 1,7-naphthyridine (B1217170) core. nih.gov This "scaffold hopping" approach can lead to the discovery of entirely new chemical series with improved selectivity profiles. nih.gov

Structure-Based Drug Design (SBDD): By utilizing X-ray crystallography and computational modeling, chemists can design modifications to the 4-Chloro-6-methoxy-1,7-naphthyridine structure that optimize interactions with the target's binding site, thereby enhancing selectivity.

Fragment-Based Drug Discovery (FBDD): This technique involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create a more potent and selective lead compound.

The development of diverse naphthyridine libraries with varied substitution patterns will be crucial for exploring a wider chemical space and identifying compounds with superior selectivity. researchgate.netacs.org

Integration of Artificial Intelligence and Machine Learning in Naphthyridine Design and Synthesis

Predictive Modeling: Machine learning algorithms can be trained on large datasets of known bioactive molecules to predict the potential biological activity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and toxicity of novel naphthyridine derivatives before they are synthesized. astrazeneca.commednexus.org This allows researchers to prioritize the most promising candidates for experimental validation.

De Novo Drug Design: Generative AI models can design entirely new naphthyridine-based structures with desired properties. nih.gov These models can explore vast chemical spaces to identify molecules with optimal characteristics for a specific biological target.

Synthesis Prediction: AI tools can assist chemists in planning the most efficient synthetic routes for complex naphthyridine derivatives, predicting reaction outcomes and suggesting optimal reaction conditions. acm.org

The integration of AI and ML is expected to significantly reduce the time and cost associated with bringing new naphthyridine-based drugs to the market. mednexus.org

Green Chemistry Innovations for Sustainable Naphthyridine Production

The principles of green chemistry are increasingly being adopted in the pharmaceutical industry to minimize the environmental impact of chemical synthesis. Future research on naphthyridine production will likely focus on developing more sustainable and eco-friendly methods. mdpi.compreprints.orgfrontiersin.org Key areas of innovation include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or bio-based solvents. mdpi.comresearchgate.net

Catalysis: Employing highly efficient and reusable catalysts, including biocatalysts (enzymes), to promote chemical reactions under milder conditions and reduce waste. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of byproducts. frontiersin.org

Energy Efficiency: Utilizing energy-efficient technologies such as microwave-assisted synthesis and flow chemistry to reduce energy consumption. nih.gov

These green chemistry approaches will not only make the production of naphthyridines more sustainable but can also lead to more efficient and cost-effective manufacturing processes. researchgate.net

Exploration of New Biological Targets and Therapeutic Areas Based on Mechanistic Understanding

While naphthyridines are well-known for their activity as kinase inhibitors, a deeper understanding of their mechanism of action at a molecular level could unveil new biological targets and therapeutic applications. nih.govnih.govmdpi.com Future research directions include:

Target Deconvolution: Utilizing chemoproteomics and other advanced techniques to identify the full spectrum of cellular targets for this compound and its analogs. This could reveal unexpected mechanisms of action and new therapeutic opportunities.

Systems Biology Approaches: Integrating genomic, proteomic, and metabolomic data to understand how naphthyridine derivatives affect complex biological networks. This holistic view can help in identifying novel disease pathways that can be modulated by these compounds.

Phenotypic Screening: Employing high-content imaging and other phenotypic screening platforms to identify naphthyridine derivatives that induce a desired cellular response, even without prior knowledge of the specific molecular target.

By expanding the scope of biological investigation, researchers can unlock the full therapeutic potential of the naphthyridine scaffold, leading to the development of novel treatments for a wide range of diseases. nih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-6-methoxy-1,7-naphthyridine?

Methodological Answer: The compound is synthesized via chlorination of 6-methoxy-1,7-naphthyridin-4(1H)-one using phosphorus oxychloride (POCl₃) under reflux conditions. Key parameters include:

- Reagent: POCl₃ (excess) as the chlorinating agent.

- Temperature: 95°C for 60–90 minutes.

- Yield: ~60% after purification . Alternative routes involve halogenation at other positions (e.g., 2- or 8-chloro derivatives) using similar protocols but with modified reaction times .

Table 1: Comparative Chlorination Conditions

| Precursor | Reagent | Temp (°C) | Time | Yield (%) |

|---|---|---|---|---|

| 6-Methoxy-1,7-naphthyridin-4(1H)-one | POCl₃ | 95 | 90 min | 60 |

| 1,7-Naphthyridin-4(1H)-one | POCl₃ | 95 | 60 min | 60 |

Q. How is the compound characterized structurally?

Methodological Answer:

- X-ray crystallography resolves stereochemistry and bond angles (e.g., C–Cl bond length ~1.73 Å) .

- NMR spectroscopy identifies substitution patterns:

Q. What are common reactions involving the chlorine substituent?

Methodological Answer: The chlorine at position 4 undergoes nucleophilic substitution with:

- Amines: Hydrazine (NH₂NH₂) in ethanol at 100°C yields hydrazino derivatives (84% yield) .

- Alkoxides: Sodium methoxide (NaOMe) in methanol produces methoxy derivatives (25% yield) .

- Thiols: Requires polar aprotic solvents (e.g., DMF) and elevated temps (80–100°C) for thioether formation .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions be addressed?

Methodological Answer: Regioselectivity depends on electronic and steric factors:

- Electronic effects: The 4-chloro group is more reactive due to electron withdrawal by adjacent nitrogen atoms. Computational modeling (DFT) predicts activation energies for substitution at different positions .

- Steric hindrance: Bulky nucleophiles favor substitution at less hindered positions. For example, 6-methoxy groups direct reactivity to position 4 .

- Catalysis: Pd/C or CuI enhances cross-coupling reactions (e.g., Suzuki-Miyaura) at specific sites .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies arise from assay conditions or impurity profiles. Mitigation strategies include:

- Purity validation: Use HPLC (≥95% purity) and LC-MS to exclude byproducts .

- Dose-response curves: Establish EC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based).

- Structural analogs: Compare with 4,6-dichloro or 6-methoxy derivatives to isolate substituent effects .

Table 2: Biological Activity Comparison

| Derivative | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 4-Chloro-6-methoxy | Enzyme X | 0.8 | |

| 4,6-Dichloro | Enzyme X | 2.1 | |

| 6-Methoxy (no Cl) | Enzyme X | >10 |

Q. What computational tools predict reactivity for functionalization?

Methodological Answer:

- Molecular docking (AutoDock Vina): Models interactions with biological targets (e.g., kinase ATP-binding pockets) .

- DFT calculations (Gaussian): Optimize transition states for substitution reactions (e.g., activation energy for SNAr at position 4) .

- QSAR models: Correlate substituent electronic parameters (Hammett σ) with observed reaction rates .

Key Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.